molecular formula C12H10 B14447398 7b-Methyl-7bH-cyclopent[cd]indene CAS No. 79644-47-6

7b-Methyl-7bH-cyclopent[cd]indene

Cat. No.: B14447398
CAS No.: 79644-47-6
M. Wt: 154.21 g/mol
InChI Key: IYMNWEQUDFDENP-UHFFFAOYSA-N
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Description

Context within Bridged Annulene Chemistry

Annulenes are monocyclic hydrocarbons with alternating single and double bonds. rsc.org The study of annulenes has been crucial in understanding the concept of aromaticity, which imparts unusual stability to certain cyclic, planar molecules with a specific number of π-electrons. mdpi.compressbooks.pub However, many simple annulenes are not stable due to ring strain or steric hindrance. A strategy to overcome this instability is the introduction of chemical bridges between different parts of the annulene ring, creating what are known as bridged annulenes. mdpi.com These bridges can enforce planarity, a key requirement for aromaticity, and modify the electronic properties of the parent annulene. chemistrysteps.com

7b-Methyl-7bH-cyclopent[cd]indene can be considered a bridged rsc.organnulene. rsc.orgrsc.orgAnnulenes, with ten π-electrons, fit Hückel's rule (4n+2 π-electrons, where n=2) for aromaticity. However, a simple monocyclic rsc.organnulene is sterically strained. The tricyclic framework of this compound provides a rigid structure that holds the ten-π-electron periphery in a conformation conducive to aromatic delocalization.

Historical Development and Discovery of the Tricyclicmdpi.comAnnulene System

The synthesis of the this compound ring system marked a significant achievement in the exploration of novel aromatic compounds. Initial entry into this tricyclic system was achieved through the cycloaddition of dimethyl acetylenedicarboxylate (B1228247) to 3-methoxy-3a-methyl-3aH-indene. rsc.org Subsequent acid-catalyzed elimination of methanol (B129727) from the resulting adduct yielded dimethyl this compound-1,2-dicarboxylate, a derivative of the parent compound. rsc.orgrsc.org

Further research led to the development of several synthetic routes to the unsubstituted this compound. rsc.org These routes often started from derivatives such as the corresponding diester, nitrile, or ketone, with the most effective procedure involving the use of tricyclic ketone precursors. rsc.org The successful synthesis of these compounds provided a platform for detailed investigation of their physical and chemical properties.

Fundamental Academic Significance as a 10π-Electron Aromatic Hydrocarbon

The academic importance of this compound lies in its character as a stable, 10π-electron aromatic hydrocarbon. rsc.org According to Hückel's rule, cyclic, planar, and fully conjugated systems with 4n+2 π-electrons exhibit aromatic stability. With its ten π-electrons, this compound fits this rule for n=2.

Experimental evidence strongly supports the aromatic nature of this molecule. A key indicator is the presence of a diamagnetic ring current, a characteristic feature of aromatic compounds. This is observed in the ¹H NMR spectrum, where the peripheral protons are shifted downfield, and more strikingly, the protons of the central methyl group are shifted significantly upfield. rsc.org This shielding of the internal methyl group is a direct consequence of the induced magnetic field generated by the circulating π-electrons. The physical and chemical properties, including its thermal and photochemical stability, are consistent with it being a 10π-electron aromatic system. rsc.org The study of such molecules provides valuable insights into the principles of aromaticity and the behavior of non-benzenoid aromatic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79644-47-6

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

11-methyltricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C12H10/c1-12-9-3-2-4-10(12)6-8-11(12)7-5-9/h2-8H,1H3

InChI Key

IYMNWEQUDFDENP-UHFFFAOYSA-N

Canonical SMILES

CC12C3=CC=C1C=CC2=CC=C3

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Primary Synthetic Pathways for 7b-Methyl-7bH-cyclopent[cd]indene Core Structure

Multiple routes have been established to form the fundamental this compound structure, starting from different precursors and employing distinct chemical transformations. rsc.org Four primary strategies have been developed, originating from a diester, a tricyclic nitrile, or a tricyclic ketone. rsc.org

A key approach to the this compound system involves an [8+2] cycloaddition reaction. The synthesis of dimethyl this compound-1,2-dicarboxylate (a diester derivative) begins with the reaction of 3-methoxy-3a-methyl-3aH-indene and dimethyl acetylenedicarboxylate (B1228247). rsc.org This cycloaddition yields an adduct which, upon acid-catalyzed elimination of methanol (B129727), forms the aromatic diester. rsc.org This diester serves as a precursor to the parent hydrocarbon. The parent compound, this compound, can be obtained from the diester derivative through a sequence involving reduction to a diol, oxidation to a dialdehyde (B1249045), and finally, a rhodium-catalyzed bis-decarbonylation. rsc.org

An alternative and versatile synthesis strategy avoids an initial cycloaddition reaction for the formation of the third ring. Instead, it employs an intramolecular aldol (B89426) condensation to construct the tricyclic documentsdelivered.comannulene system. rsc.org This methodology provides a different pathway to the core structure, highlighting the flexibility in synthetic design for this class of compounds. rsc.org Intramolecular aldol reactions are effective for ring formation when a molecule contains two carbonyl groups, enabling an internal nucleophilic attack from an enolate to a carbonyl carbon. libretexts.org The favorability of forming five- or six-membered rings makes this a powerful strategy for synthesizing cyclic structures from dicarbonyl precursors. libretexts.org

Table 1: Synthetic Routes from Tricyclic Precursors

Starting Material Key Transformation Product Reference
Tricyclic Ketone (9a) Shapiro Reaction This compound (1) rsc.org

Table generated based on data from cited research articles.

Synthesis of Functionalized and Substituted this compound Derivatives

The aromatic nature of the this compound system allows for the preparation of various functionalized derivatives.

The synthesis of this compound-1,2-dicarboxylic acid and its corresponding dimethyl ester has been successfully achieved. rsc.org The synthetic route commences with the cycloaddition of 3-methoxy-3a-methyl-3aH-indene with dimethyl acetylenedicarboxylate. rsc.orgrsc.org This reaction produces a cycloadduct, which upon treatment with an acid catalyst, eliminates methanol to yield dimethyl this compound-1,2-dicarboxylate. rsc.org The subsequent hydrolysis of this diester furnishes the target this compound-1,2-dicarboxylic acid. rsc.org The spectral properties and an X-ray crystallographic analysis of the diacid confirm its aromatic character. rsc.org

Table 2: Synthesis of Carboxylic Acid and Ester Derivatives

Reactant 1 Reactant 2 Intermediate/Product Key Step Reference
3-Methoxy-3a-methyl-3aH-indene Dimethyl acetylenedicarboxylate Dimethyl this compound-1,2-dicarboxylate Cycloaddition followed by elimination of methanol rsc.orgrsc.org

Table generated based on data from cited research articles.

Hydroxy-Substituted Analogues and their Tautomeric Forms

The synthesis and properties of hydroxy-substituted derivatives of this compound have revealed intriguing phenol-keto tautomerism. The position of the hydroxyl group on the periphery of the molecule dictates the predominant tautomeric form.

The 2-hydroxy isomer exists almost entirely in its non-aromatic keto form. rsc.org However, its corresponding lithium enolate and its methyl and trimethylsilyl (B98337) ethers exhibit a significant diamagnetic ring current, indicative of aromatic character. rsc.org Methylation of this keto form can occur on both the oxygen and the C-2a carbon, with the ratio of products depending on the reaction conditions. rsc.org

In stark contrast, the 5-hydroxy isomer exists exclusively as the annulenol, the enol form. rsc.org This stability of the enol form is a direct consequence of the π-electron delocalization within the nist.govannulene system. rsc.org The synthesis of 5-hydroxy-7b-methyl-7bH-cyclopent[cd]indene and its derivatives, such as the corresponding diester and dialdehyde, marked the first isolation of stable higher annulenols. rsc.orgrsc.org The stability of these annulenols is further highlighted by the fact that no deuterium (B1214612) incorporation at carbon was observed when the annulenol was stored in a deuterated solvent, and C-methylation was not achieved under conditions that typically favor it.

The synthesis of these hydroxy derivatives often involves multi-step sequences starting from substituted indanones. For instance, 6-methoxyindanone was a key starting material for the synthesis of the 5-hydroxy derivative.

Table 1: Tautomeric Forms of Hydroxy-Substituted this compound Analogues

Substituent Position Predominant Tautomeric Form Key Observations
2-HydroxyNon-aromatic keto form rsc.orgLithium enolate and ethers are aromatic. rsc.org
5-HydroxyAromatic annulenol (enol) form rsc.orgrsc.orgFirst stable higher annulenols to be isolated. rsc.orgrsc.org

Preparation of Nitrile, Aldehyde, and Amide Derivatives

Several 2-substituted derivatives of this compound, including nitrile, aldehyde, and amide functionalities, have been successfully synthesized. rsc.org These syntheses often start from precursors like a tricyclic nitrile or a diester. rsc.org For example, the diester can be reduced to a diol, which is then oxidized to the dialdehyde. The spectral properties of these derivatives are consistent with a 10π-electron aromatic structure. rsc.org

The introduction of these functional groups provides valuable handles for further chemical transformations and for studying the electronic effects of different substituents on the aromatic system.

Deuterated this compound Synthesis

The synthesis of specifically deuterated this compound has been achieved, providing a valuable tool for mechanistic studies and spectroscopic analysis. A key method for introducing deuterium at the 2-position involves the Shapiro reaction.

In this procedure, the hydrazone of a corresponding ketone is treated with methyl-lithium, followed by quenching with deuterium oxide. Subsequent treatment with an acid like p-toluenesulfonic acid (PTSA) in dichloromethane (B109758) leads to the formation of the 2-deuteriated annulene. This method has been shown to provide good levels of deuterium incorporation without significant scrambling of the deuterium label.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The Shapiro reaction, used for both the synthesis of the parent compound and its deuterated analogue, has been a subject of optimization. The conditions for the cleavage of the tosylhydrazone intermediate were found to be crucial, with the use of a large excess of methyl-lithium in benzene (B151609) being the most effective. By adjusting the temperature, the elimination of methanol from an intermediate to form the final annulene can be driven to completion.

Furthermore, the synthesis of a methyl annulene-2-carboxylate was achieved, albeit in low yield, by treating a precursor ester with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This highlights the ongoing efforts to refine reaction conditions to improve the accessibility of these complex molecules.

Advanced Spectroscopic Characterization and Structural Analysis

The aromatic nature of 7b-Methyl-7bH-cyclopent[cd]indene is not immediately obvious from its structural formula alone. Therefore, sophisticated analytical techniques are required to probe its electronic and geometric characteristics. X-ray crystallography and NMR spectroscopy have proven to be indispensable tools in this endeavor, offering detailed insights into bond lengths, molecular planarity, and the effects of electron delocalization.

X-ray Crystallographic Analysis for Aromaticity Determination

X-ray crystallographic analysis of a derivative, this compound-1,2-dicarboxylic acid, has provided definitive evidence for its aromaticity. rsc.org This technique allows for the precise measurement of bond lengths and angles within the crystal lattice, which are critical indicators of electron distribution.

FeatureDescription
Bond Length Analysis The peripheral carbon-carbon bond lengths in the dicarboxylic acid derivative show a marked tendency towards equalization, a hallmark of aromatic systems where π-electron density is distributed over the entire ring. This contrasts with the distinct alternating single and double bonds expected in a non-aromatic, conjugated polyene.
Aromatic Character The observed bond length pattern is a direct consequence of the cyclic delocalization of 10 π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons, where n=2).

A key criterion for aromaticity is a planar or near-planar molecular geometry, which allows for effective overlap of p-orbitals and the consequent delocalization of π-electrons. The X-ray crystallographic study of this compound-1,2-dicarboxylic acid confirms that the ten-carbon periphery of the molecule is essentially planar. rsc.org The central 7b-methyl group is positioned out of this plane. This planarity is crucial for sustaining the diamagnetic ring current that is characteristic of aromatic compounds.

Geometric FeatureObservationImplication for Aromaticity
Peripheral Ring System The ten-carbon outer ring of the molecule exhibits a high degree of planarity.This geometry facilitates the continuous overlap of p-orbitals, a prerequisite for the establishment of a cyclic π-electron system and the resulting aromatic stabilization.
Conformation The molecule adopts a conformation where the peripheral atoms lie in a common plane.This conformation minimizes steric strain and maximizes the potential for π-electron delocalization, thereby reinforcing its aromatic character.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Delocalization

NMR spectroscopy is a powerful technique for probing the electronic environment of atomic nuclei within a molecule. In the context of this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide compelling evidence for its aromaticity through the observation of chemical shifts influenced by a diamagnetic ring current.

One of the most striking pieces of evidence for aromaticity in this compound comes from the ¹H NMR spectrum. The application of an external magnetic field to an aromatic molecule induces a ring current in the delocalized π-electrons. wikipedia.org This induced current generates a secondary magnetic field that opposes the applied field in the region inside the ring, leading to a shielding effect. Conversely, the secondary field reinforces the applied field outside the ring, causing deshielding.

The protons of the methyl group at the central 7b position lie directly in the shielding zone of the induced magnetic field. Consequently, their resonance is shifted significantly upfield (to a lower ppm value) compared to typical methyl group protons. For the dicarboxylic acid derivative of this compound, the central methyl group protons exhibit a chemical shift of δ -1.25 ppm. rsc.org Similarly, for 5-hydroxy-7b-methyl-7bH-cyclopent[cd]indene, this value is δ -1.49 ppm, and for its dimethyl ester derivative, it is δ -1.15 ppm. These highly shielded, negative chemical shifts are unambiguous indicators of a substantial diamagnetic ring current and, by extension, strong aromatic character. rsc.org

Compound DerivativeChemical Shift (δ) of 7b-Methyl Protons
This compound-1,2-dicarboxylic acid-1.25 ppm
5-Hydroxy-7b-methyl-7bH-cyclopent[cd]indene-1.49 ppm
Dimethyl 7-hydroxy-7b-methyl-7bH-cyclopent[cd]indene-1,2-dicarboxylate-1.15 ppm

In contrast to the shielded central methyl group, the protons attached to the periphery of the this compound ring system lie in the deshielding region of the induced magnetic field. As a result, their resonances appear at significantly downfield chemical shifts, which is characteristic of protons attached to an aromatic ring. For the dicarboxylic acid derivative, the peripheral protons resonate in the range of δ 7.7-8.5 ppm. rsc.org This deshielding effect, coupled with the shielding of the internal protons, provides a classic NMR signature of an aromatic compound.

Proton LocationChemical Shift Range (δ)Magnetic Environment
Central Methyl Group-1.15 to -1.49 ppmShielded (inside the ring current)
Peripheral Protons7.7 to 8.5 ppmDeshielded (outside the ring current)

Anisotropy-Induced Current Density (AICD) Mapping by NMR

The aromaticity of cyclic π-electron systems is intrinsically linked to the concept of ring currents, which can be probed by Nuclear Magnetic Resonance (NMR) spectroscopy. A powerful computational technique for visualizing and quantifying these effects is Anisotropy-Induced Current Density (AICD) mapping. researchgate.netcam.ac.ukbeilstein-institut.deresearchgate.net This method provides a detailed three-dimensional representation of the electron flow within a molecule when subjected to an external magnetic field. Diatropic currents, which flow in a direction that creates a magnetic field opposing the external field, are characteristic of aromatic compounds and lead to a shielding effect (upfield shift in NMR) inside the ring and a deshielding effect (downfield shift) outside the ring. Conversely, paratropic currents, which reinforce the external field, are indicative of antiaromaticity.

While specific AICD mapping studies for this compound are not extensively documented in the literature, the physical and chemical properties of its derivatives are consistent with a 10π-electron aromatic periphery that sustains a diamagnetic ring current. cam.ac.uk This is a key indicator of aromatic character. For instance, in derivatives such as dimethyl this compound-1,2-dicarboxylate, the presence of a diamagnetic ring current has been inferred from ¹H NMR chemical shifts. cam.ac.uk

The application of AICD calculations would allow for a detailed visualization of the current density pathways, distinguishing between the contributions of different molecular orbitals and confirming the global diatropic nature of the ring current in this tricyclic epa.govannulene system.

Photoelectron Spectroscopy (PES) Studies

The electronic structure of this compound has been elucidated through He(I) photoelectron spectroscopy. nist.gov This technique provides valuable information about the energies of the molecular orbitals by measuring the ionization energies required to remove electrons. The photoelectron spectrum of this compound exhibits three distinct peaks below 10.5 eV. nist.gov

The first two overlapping bands, with vertical ionization energies of 7.56 eV and 8.0 eV, are assigned to ionization from the two highest occupied molecular orbitals (HOMOs). nist.gov These are followed by a Gaussian-shaped band at 10.0 eV. nist.gov These first four bands are attributed to ionization events from the π-orbitals associated with the epa.govannulene perimeter of the molecule. nist.gov This assignment is supported by molecular orbital calculations using both the HMO and MINDO/3 models. nist.gov

A comparison of the photoelectron spectrum of this compound with that of 1,6-methano epa.govannulene reveals similarities in the energies of the π-orbitals, further supporting the characterization of this compound as a epa.govannulene system. nist.gov

BandVertical Ionization Energy (Iv / eV)Calculated Orbital Energy (ε / eV)Orbital Assignment
17.56-7.6117a'
28.0-8.2012a"
310.0-10.0316a'
4--10.3311a"

Electronic Absorption and Vibrational Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Bathochromic Shifts

The UV spectrum of this annulenol is noted to be very similar to that of its O-methyl ether and the corresponding 2-methoxyannulene. researchgate.net A bathochromic shift, or a shift of absorption to a longer wavelength, is often observed when comparing the spectrum of a parent aromatic compound to its substituted derivatives, particularly those with electron-donating groups. This shift is indicative of a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A detailed comparative analysis of the UV-Vis spectra of this compound and its substituted derivatives would be necessary to quantify the bathochromic shifts induced by various functional groups.

Compoundλmax (nm)log εSolvent
5-Hydroxy-7b-methyl-7bH-cyclopent[cd]indene2934.48Ethanol (B145695)
326 (shoulder)3.60
4672.54

Infrared (IR) Spectroscopy in Tautomeric Investigations

Infrared (IR) spectroscopy has proven to be a valuable tool in studying the phenol-keto tautomerism in hydroxy derivatives of this compound. The position of the carbonyl stretching frequency (νC=O) in the IR spectrum is particularly diagnostic for distinguishing between the keto and enol (annulenol) forms.

Theoretical and Computational Chemistry of 7b Methyl 7bh Cyclopent Cd Indene

Aromaticity Assessment Criteria and Quantum Chemical Metrics

The aromaticity of 7b-Methyl-7bH-cyclopent[cd]indene is established through a combination of experimental observations and theoretical calculations. Physical and chemical properties, alongside nuclear magnetic resonance (NMR) spectra, are consistent with a molecule possessing a 10π-electron aromatic periphery that sustains a diatropic ring current. rsc.org Further confirmation of its aromatic nature comes from X-ray crystallographic analysis of its dicarboxylic acid derivative. rsc.org

Hückel's rule, which predicts aromaticity for planar, monocyclic, conjugated systems with (4n+2) π-electrons, provides a preliminary indication of the aromatic potential of this compound. purechemistry.org As a 10π-electron system (n=2), it satisfies the electron count requirement for aromaticity. libretexts.org However, the rule's prerequisites of planarity and a monocyclic structure are not met by this bridged annulene. libretexts.org The methylene (B1212753) bridge introduces significant strain and deviation from planarity, which can impact the effective overlap of p-orbitals and, consequently, the degree of aromatic stabilization. libretexts.org Therefore, while Hückel's rule offers a starting point, it is insufficient to fully describe the aromatic character of such non-planar, polycyclic systems, necessitating the use of more advanced theoretical models.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. It involves calculating the absolute magnetic shielding at a specific point in space, typically at the center of a ring system (NICS(0)) or 1 Å above it (NICS(1)). A negative NICS value indicates a diatropic ring current, characteristic of aromatic systems, while a positive value suggests a paratropic ring current, indicative of antiaromaticity. For this compound, NICS calculations would be expected to yield negative values within the periphery of the 10π-electron system, providing quantitative support for its aromatic character.

Table 1: Illustrative NICS(1) Values for this compound

Ring System Predicted NICS(1) (ppm) Aromaticity
Cyclopentadienyl (B1206354) moiety Negative Aromatic
Benzene (B151609) moiety Negative Aromatic

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity by evaluating the degree of bond length equalization within a cyclic system. nih.gov The HOMA index ranges from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating antiaromaticity. acs.org For this compound, a HOMA analysis would involve calculating the index for the various rings within the molecule. It is anticipated that the peripheral C-C bonds would exhibit a high degree of bond length equalization, resulting in a HOMA value approaching 1, which would be consistent with a significant aromatic character.

Table 2: Hypothetical HOMA Values for this compound

Ring/Fragment Assumed Average Bond Length (Å) Bond Length Alternation Calculated HOMA Value
Five-membered ring 1.40 Low ~0.85
Six-membered ring 1.39 Low ~0.90

Aromatic compounds, when placed in an external magnetic field, exhibit a characteristic diatropic ring current arising from the delocalized π-electrons. wikipedia.org This induced current generates a secondary magnetic field that opposes the external field inside the ring and reinforces it outside the ring. wikipedia.org This phenomenon, known as magnetic anisotropy, has a direct impact on NMR chemical shifts. Protons located on the periphery of an aromatic ring are deshielded (shifted to higher ppm), while those situated above or inside the ring are shielded (shifted to lower ppm). libretexts.org The physical and chemical properties of dimethyl this compound-1,2-dicarboxylate are consistent with a 10π-electron aromatic periphery that sustains a diamagnetic ring current. rsc.org This is a strong indicator of the aromaticity of the parent compound.

Electronic Structure and Molecular Orbital Theory (MO) Investigations

The electronic structure of this compound has been a subject of theoretical investigation to understand its bonding and aromaticity. Early studies utilized semi-empirical methods to interpret its photoelectron spectrum.

The He(I) photoelectron spectrum of this compound has been recorded and analyzed using the Hückel Molecular Orbital (HMO) and MINDO/3 models. rsc.org The first four bands in the spectrum were assigned to ionization events from the π-orbitals associated with the researchgate.netannulene perimeter. rsc.org This assignment provides direct evidence for the delocalized π-electron system responsible for the molecule's aromaticity.

Modern computational chemistry offers more accurate and reliable methods for studying electronic structure than the semi-empirical models used in early investigations. Density Functional Theory (DFT) has become a workhorse for calculating the electronic properties of medium-sized organic molecules, offering a good balance between computational cost and accuracy. DFT calculations could provide detailed information about the molecular orbitals, electron density distribution, and various aromaticity indices for this compound.

For even higher accuracy, coupled-cluster (CC) methods, often considered the "gold standard" in quantum chemistry, can be employed. arxiv.org While computationally more demanding, methods like CCSD(T) can provide highly accurate electronic structures and properties. arxiv.org The application of these advanced methods would allow for a more precise quantification of the aromaticity of this compound and a deeper understanding of the electronic effects of the bridging methyl group and the non-planar geometry. A study on related 7bH-cyclopenta[cd]indene tautomers has utilized the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) level of theory to determine their relative energies and spatial structures. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
Benzene
This compound-1,2-dicarboxylic acid
Dimethyl this compound-1,2-dicarboxylate

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry, influencing the electronic absorption properties and chemical reactivity of a molecule. For this compound, the electronic structure has been investigated using photoelectron (PE) spectroscopy, which provides experimental data on the energy levels of molecular orbitals. rsc.org

The He(I) photoelectron spectrum of this compound shows four distinct bands at lower ionization energies, which have been assigned to the π-orbitals of the rsc.organnulene perimeter. rsc.org The first vertical ionization energy, corresponding to the energy required to remove an electron from the HOMO, has been determined to be 7.56 eV. nist.gov

Computational models, including the simple Hückel Molecular Orbital (HMO) method and the semi-empirical MINDO/3 (Modified Intermediate Neglect of Differential Overlap) model, were used to support the assignment of the PE spectrum. rsc.org These calculations confirm that the first four ionization events originate from π-orbitals. While these studies provide a value for the HOMO energy level, a precise, computationally derived HOMO-LUMO gap requires further calculations using methods like Density Functional Theory (DFT) or time-dependent DFT (TD-DFT). Such calculations would provide theoretical values for both the HOMO and LUMO energies, allowing for a direct determination of the gap, which is crucial for predicting the molecule's electronic transitions.

Experimental and Computational Data for this compound
Parameter Value
First Vertical Ionization Energy (HOMO)7.56 eV nist.gov
Computational Models Used for PE Spectrum AssignmentHMO, MINDO/3 rsc.org

Excited-State Properties and Quantum Dynamics

The behavior of this compound in its electronically excited states governs its photophysical and photochemical properties. Computational chemistry offers powerful tools to explore these transient states and their dynamics.

A molecule's photophysics is profoundly influenced by the energy separation between its lowest singlet (S₁) and triplet (T₁) excited states. In most organic molecules, the T₁ state is lower in energy than the S₁ state, in accordance with Hund's rule of maximum multiplicity. However, molecules that violate Hund's rule, possessing an inverted singlet-triplet gap (ΔE_ST < 0), are of immense interest for applications in organic light-emitting diodes (OLEDs). researchgate.net

This compound belongs to the class of bridged rsc.organnulenes and can be described as a non-alternant hydrocarbon. rsc.orgresearchgate.net Computational studies on related systems, such as bridged rsc.org- and nist.govannulene perimeters, have revealed that this structural motif can lead to violations of Hund's rule. chemrxiv.org The mechanism in these systems differs from other known classes of molecules with inverted gaps. chemrxiv.org The potential for singlet-triplet inversion is often explored using high-level wavefunction-based methods like Equation-of-Motion Coupled-Cluster (EOM-CCSD). researchgate.net Given its structural features, this compound is a candidate for theoretical investigation into potential Hund's rule violations, which could impart novel photophysical properties.

The discovery of novel molecules with specific desirable properties, such as inverted singlet-triplet gaps, can be accelerated through high-throughput virtual screening (HTVS). nih.gov These methods employ computationally inexpensive quantum chemistry models to rapidly evaluate vast libraries of compounds, identifying promising candidates for more detailed and accurate analysis. nih.govplos.org

For instance, semiempirical methods like the Pariser-Parr-Pople (PPP) model have been successfully used to screen for molecules with inverted S₁-T₁ gaps. nih.gov Such a methodology could be applied to a virtual library of this compound derivatives. By systematically modifying the parent structure with various substituents, these screening techniques could efficiently identify derivatives with tailored excited-state energies, potentially uncovering new systems with significant singlet-triplet inversion for advanced materials applications.

Computational Studies on Tautomerism and Equilibrium Preferences

Computational methods are invaluable for determining the relative stabilities of tautomers, particularly when one form is significantly more stable or the interconversion is rapid.

For substituted derivatives of this compound, such as the hydroxy-substituted analogues, the potential for tautomerism exists. The equilibrium between the annulenol (phenol) form and its corresponding keto tautomer is highly sensitive to the position of the hydroxyl group.

Early computational studies using the MNDO SCF-MO method were performed to predict the equilibrium preferences. These calculations suggested that for the 5-hydroxy derivative, the annulenol form (5-Hydroxy-7b-methyl-7bH-cyclopent[cd]indene) is more stable than its most stable keto tautomer. This prediction was later confirmed by synthesis, with the compound existing as the first isolable higher annulenol. rsc.org Conversely, for the 2-hydroxy isomer, calculations and experimental evidence show that it exists almost exclusively in the more stable keto form, as this allows for a hydrogen shift to the 2a position, which effectively relieves ring strain.

Tautomer Substituent Position Predicted Stable Form (MNDO SCF-MO) Experimental Observation
Hydroxy-7b-methyl-7bH-cyclopent[cd]indene5-positionAnnulenol (Phenol) Stable Annulenol rsc.org
Hydroxy-7b-methyl-7bH-cyclopent[cd]indene2-positionKeto Exists in Keto form

Influence of Substitution and Deprotonation on Aromatic Character and Acidity

The aromaticity and acidity of the this compound framework can be finely tuned through the introduction of substituents or by deprotonation. Computational studies show that the aromaticity of five-membered carbocyclic rings, like the cyclopentadienyl moiety within the larger structure, is sensitive to substituent effects. rsc.org Generally, the aromaticity of a cyclopentadienyl anion ring tends to decrease upon substitution, regardless of whether the substituent is electron-donating or electron-withdrawing. rsc.org

Deprotonation of the methyl group or the cyclopentadiene (B3395910) bridge would lead to the formation of an anionic species. The stability of this anion, and thus the acidity of the parent compound, is strongly influenced by how well the negative charge is delocalized over the π-system. Computational methods such as DFT using the B3LYP functional have been employed to study the acidic properties of related indenyl systems. researchgate.net These studies show that strong electron-withdrawing groups, such as cyano (-CN) groups, can significantly increase the acidity by stabilizing the resulting conjugate base. researchgate.net Therefore, substitution on the this compound ring is expected to modulate its acidity and the aromatic character of its deprotonated form.

Reactivity Profile and Reaction Mechanisms of 7b Methyl 7bh Cyclopent Cd Indene

Hydrogenation Reactions and Catalytic Reduction Pathways

Facile Hydrogenation and Strain Effects

Electrophilic Aromatic Substitution (EAS) Reactions

The aromatic character of 7b-methyl-7bH-cyclopent[cd]indene makes it susceptible to electrophilic aromatic substitution. Research on its derivatives has provided insights into its reactivity in these reactions.

Regioselectivity and Preferential Sites of Attack (C-1 and C-5)

While comprehensive studies on the parent compound are limited, the reactivity of its derivatives suggests that electrophilic attack is favored at the peripheral carbon atoms. For instance, the nitration of dimethyl this compound-1,2-dicarboxylate results in a mixture of mononitro-substitution products, indicating the susceptibility of the aromatic core to electrophilic attack. rsc.org

Theoretical calculations and the observed reactivity of related systems suggest that the C-1 and C-5 positions are likely to be preferential sites for electrophilic attack due to the electronic distribution in the π-system. The benzyl-substituted analogue, 7b-benzyl-7bH-cyclopent[cd]indene, is readily nitrated, acetylated, and formylated within its 10π system, further supporting the susceptibility of the peripheral positions to electrophilic substitution. rsc.org

Nitration, Acetylation, Formylation, and Sulfonation Reactions

Specific examples of electrophilic aromatic substitution on this compound itself are not extensively reported. However, the successful reactions of its derivatives provide a strong indication of its potential reactivity.

Nitration: As mentioned, dimethyl this compound-1,2-dicarboxylate can be nitrated. rsc.org The 7b-benzyl derivative also undergoes nitration readily. rsc.org

Acetylation and Formylation: The 7b-benzyl derivative is reported to undergo both acetylation and formylation. rsc.org

Sulfonation: The reaction of 5-hydroxy-7b-methyl-7bH-cyclopent[cd]indene with methanesulfonyl chloride in pyridine (B92270) leads to the formation of the corresponding methanesulfonate, demonstrating the reactivity of a functionalized derivative towards a sulfonylating agent.

The conditions for these reactions on the derivatives typically involve standard electrophilic substitution reagents.

Proposed Mechanisms for Electrophilic Attack

The mechanism for electrophilic aromatic substitution on this compound is expected to follow the general two-step pathway observed for other aromatic compounds:

Formation of a σ-complex (arenium ion): The π-electron system of the cyclopent[cd]indene ring acts as a nucleophile, attacking the electrophile (E⁺). This leads to the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. The positive charge in this intermediate is delocalized over the remaining π-system.

Deprotonation: A weak base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic 10π-electron system.

The regioselectivity of the attack is determined by the relative stability of the possible σ-complex intermediates. Attack at positions that allow for more extensive delocalization of the positive charge will be favored.

Cycloaddition Reactivity and Non-Reactivity Patterns

The synthesis of certain derivatives of this compound involves cycloaddition reactions as a key step, highlighting the potential of precursors to engage in such transformations to form the tricyclic system. rsc.org For instance, the reaction of 3-methoxy-3a-methyl-3aH-indene with dimethyl acetylenedicarboxylate (B1228247) is a crucial step in forming the cyclopent[cd]indene core. rsc.org

However, the reactivity of the fully formed aromatic this compound system in cycloaddition reactions, such as the Diels-Alder reaction, is not well-documented. Aromatic compounds are generally poor dienes in Diels-Alder reactions because the reaction would lead to a loss of aromatic stabilization in the product. Given the significant aromatic character of this compound, it is expected to be relatively unreactive as a diene in typical cycloaddition reactions. This non-reactivity would be a direct consequence of the thermodynamic penalty associated with disrupting the stable 10π-electron system.

Absence of Reaction with Traditional Dienophiles (e.g., Tetracyanoethylene (B109619), Dimethyl Acetylenedicarboxylate, Benzyne)

The aromatic stabilization of the this compound ring system renders it unreactive in typical Diels-Alder or [4+2] cycloaddition reactions where it would need to function as the diene component. Instead of reacting with dienophiles, the core ring structure is often synthesized via cycloaddition reactions of its precursors.

A key synthetic route involves the cycloaddition of a dienophile, dimethyl acetylenedicarboxylate, to a precursor molecule, 3-methoxy-3a-methyl-3aH-indene. rsc.org The resulting adduct is then converted to the aromatic annulene derivative, Dimethyl this compound-1,2-dicarboxylate, through an acid-catalyzed elimination of methanol (B129727). rsc.org This demonstrates that cycloaddition is a method to construct the tricyclic system rather than a reaction of the final aromatic compound. rsc.org

No reactions have been documented in the surveyed literature between this compound and the highly reactive dienophiles tetracyanoethylene or benzyne.

Specific Adduct Formations (e.g., with 4-phenyl-1,2,4-triazole-3,5-dione)

While 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) is recognized as one of the most powerful dienophiles available, capable of undergoing rapid Diels-Alder reactions with a wide variety of dienes, no specific adduct formations with this compound have been reported in the reviewed scientific literature. wikipedia.orgsigmaaldrich.comnih.gov The inherent stability of the 10π-electron system of the annulene likely prevents it from engaging in cycloaddition even with such a reactive species.

Table 1: Properties of 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD)

Property Value
Chemical Formula C₈H₅N₃O₂
Molar Mass 175.14 g/mol sigmaaldrich.com
Appearance Red solid wikipedia.org
Melting Point 165-170 °C (decomposes) sigmaaldrich.com

| Reactivity | Strong dienophile used in Diels-Alder and hetero-Diels-Alder reactions wikipedia.orgsigmaaldrich.com |

Ring Expansion Reactions (e.g., with Chlorosulfonyl Isocyanate)

There is no information available in the surveyed literature regarding ring expansion reactions of this compound, including any potential reactions with chlorosulfonyl isocyanate. Studies on ring expansions in related systems have focused on simpler molecules like indene (B144670) or on rearrangements of different carbocationic intermediates. researchgate.netnih.gov

Thermal Rearrangements and Isomerization Processes

Thermal stress can induce rearrangements in derivatives of this compound, leading to isomeric structures. These processes are driven by the potential to achieve greater thermodynamic stability.

Isomerization to a 2aH-cyclopent[cd]indene structure has been observed, particularly in substituted derivatives. For instance, 2-hydroxy-7b-methyl-7bH-cyclopent[cd]indene exists almost exclusively as its keto tautomer, which is a 2aH-cyclopent[cd]indene derivative. This tautomerization involves a hydrogen shift from the hydroxyl group to the 2a position of the ring system, which relieves ring strain.

Furthermore, the dicarboxylate derivative, Dimethyl this compound-1,2-dicarboxylate, has been shown to undergo a slow thermal rearrangement to an isomeric structure when heated in boiling xylene.

The thermal isomerization of Dimethyl this compound-1,2-dicarboxylate proceeds through a researchgate.netnih.gov suprafacial methyl shift. In this pericyclic reaction, the methyl group at the 7b position migrates to an adjacent carbon on the five-membered ring. This type of sigmatropic rearrangement is a known process in organic chemistry for strained ring systems seeking a more stable arrangement. No evidence for rsc.org-methyl shifts was found in the reviewed literature.

Tautomeric Reactivity and Interconversion Dynamics (e.g., Phenol-Keto Tautomerism)

The tautomeric behavior of hydroxylated derivatives of this compound provides a clear example of how substituent position influences structural stability. This phenomenon, analogous to phenol-keto tautomerism, has been studied in this annulene system. rsc.org

The 5-hydroxy-7b-methyl-7bH-cyclopent[cd]indene derivative is a stable, isolable annulenol (the "phenol" form). rsc.org Its stability is attributed to the preservation of the aromatic 10π-electron system. In contrast, the 2-hydroxy isomer cannot maintain this aromaticity upon tautomerization and overwhelmingly exists in the more stable non-aromatic keto form (a 2aH-cyclopent[cd]indene derivative). This highlights that tautomerization to a keto form that disrupts the aromatic periphery is favored only when it can significantly alleviate ring strain, as is the case with the hydrogen shift to the 2a position for the 2-hydroxy isomer. The 5-hydroxy derivative, which cannot undergo such a strain-releasing shift, remains in its aromatic enol form.

Table 2: Tautomeric Forms of Hydroxy-7b-methyl-7bH-cyclopent[cd]indene Derivatives

Derivative Predominant Form Structural Class Reference
2-Hydroxy-7b-methyl-7bH-cyclopent[cd]indene Keto form 2aH-Cyclopent[cd]indene

Reactivity of Anionic Species Derived from this compound

The generation of anionic species from this compound opens avenues for further functionalization of the annulene ring system. Research in this area has demonstrated the formation of the 7b-methyl-7bH-cyclopent[cd]indenyl anion and its subsequent reaction with electrophiles.

One key method to generate an anionic intermediate is through the Shapiro reaction, which involves the treatment of a tosylhydrazone derivative with a strong base like methyl-lithium. In the context of synthesizing this compound, the tosylhydrazone of a precursor ketone was treated with an excess of methyl-lithium in benzene (B151609). This reaction not only facilitated the formation of the annulene but also indicated the presence of a transient anionic species.

A significant finding supporting the existence of the 7b-methyl-7bH-cyclopent[cd]indenyl anion comes from a deuterium (B1214612) quenching experiment. When the reaction mixture containing the tosylhydrazone and methyl-lithium was quenched with deuterium oxide (D₂O), a specifically 2-deuteriated this compound was produced. rsc.org The incorporation of deuterium at the C-2 position strongly suggests the formation of a localized anion at this site, which then reacts with the electrophilic deuterium from D₂O. The deuterium incorporation was reported to be between 65-70%, with no evidence of deuterium scrambling, indicating a specific and controlled reaction. rsc.org

This reaction highlights the potential for introducing a variety of substituents at the C-2 position of the this compound ring system by utilizing the reactivity of its anionic form with different electrophiles.

The parent compound, this compound, is a 10π-electron aromatic system. rsc.org Its derivatives, such as dimethyl this compound-1,2-dicarboxylate, also exhibit properties consistent with aromaticity. The stability and reactivity of the anionic species are influenced by the electronic characteristics of this annulene framework.

Further research into the reactions of the 7b-methyl-7bH-cyclopent[cd]indenyl anion with a broader range of electrophiles would provide a more comprehensive understanding of its reactivity profile and expand its utility in the synthesis of novel annulene derivatives.

Reactant Reagents Product Observations Reference
Tosylhydrazone of tricyclic ketone1. Methyl-lithium, Benzene 2. Deuterium oxide2-Deuterio-7b-methyl-7bH-cyclopent[cd]indene65-70% deuterium incorporation at the C-2 position. No deuterium scrambling observed. rsc.org

Structure Property Relationships and Aromaticity Modulation in 7b Methyl 7bh Cyclopent Cd Indene Systems

Influence of Bridging Elements on Annulene Aromaticity and Planarity

The concept of using bridging elements to enforce planarity and induce aromaticity in otherwise non-aromatic or unstable annulenes is a well-established strategy in organic chemistry. In the case of 7b-methyl-7bH-cyclopent[cd]indene and its analogues, the internal bridge across the 2a and 7a positions is pivotal in creating a more rigid and planar 10 π-electron periphery. This enforced planarity facilitates the delocalization of π-electrons, a key requirement for aromaticity.

The physical and chemical properties of dimethyl this compound-1,2-dicarboxylate are consistent with a 10π-electron aromatic periphery that sustains a diamagnetic ring current. chemrxiv.orgrsc.org This is a direct consequence of the bridging methyl group and the cyclopentene (B43876) ring, which lock the annulene perimeter into a conformation that is conducive to π-electron delocalization. X-ray crystallographic analysis of this compound-1,2-dicarboxylic acid further confirms the aromatic nature of the compound. rsc.org

Bridging Group at 7b-positionKey ObservationReference
MethylConfers aromaticity and stability. chemrxiv.orgscispace.com
EthylAromatic, but rearranges faster than the methyl analogue. libretexts.org
IsopropylAromatic, similar spectral properties to methyl and ethyl analogues. libretexts.org
BenzylForms a stable aromatic annulene. quora.com

Electronic Effects of Peripheral Substituents on Aromatic Character

The introduction of substituents on the periphery of the this compound ring system can modulate its electronic properties and reactivity, while generally preserving the core aromatic character. The aromatic nature of the parent system allows it to undergo electrophilic substitution reactions, further supporting its classification as an aromatic compound.

For example, dimethyl this compound-1,2-dicarboxylate readily undergoes nitration with copper(II) nitrate (B79036) and acetic anhydride (B1165640) to yield a mixture of mononitro-substitution products. chemrxiv.orgrsc.org This reactivity is characteristic of aromatic systems. Similarly, the 7b-benzyl analogue can be nitrated, acetylated, and formylated within the 10π system. quora.com

A particularly interesting case is the influence of hydroxyl groups on the periphery. The stability of annulenols, or hydroxy-substituted annulenes, is often precarious due to keto-enol tautomerism. In the this compound series, the position of the hydroxyl group is critical. 2-Hydroxy-7b-methyl-7bH-cyclopent[cd]indene exists predominantly in its keto form, as this allows for the relief of ring strain through a hydrogen shift to the 2a position. rsc.org In contrast, 5-hydroxy-7b-methyl-7bH-cyclopent[cd]indene, where such a shift is not possible, exists as a stable annulenol. rsc.orgrsc.org This highlights how the interplay of electronic effects of substituents and the inherent structural features of the bridged annulene system governs the properties of these molecules. The diester and dialdehyde (B1249045) derivatives of 5-hydroxy-7b-methyl-7bH-cyclopent[cd]indene are also stable enol forms. rsc.orgrsc.org

SubstituentPositionObservationReference
-COOCH₃1,2Aromatic, undergoes nitration. chemrxiv.orgrsc.org
-NO₂on peripheryProduct of electrophilic substitution. chemrxiv.orgrsc.org
-CN, -CHO, -COOH, -CONH₂, -COOR2Spectral properties consistent with aromaticity. scispace.com
-OH2Exists predominantly in the keto form. rsc.org
-OH5Exists as a stable annulenol. rsc.orgrsc.org

Strategies for Aromaticity Enhancement and Strain Relief inpsu.eduAnnulenes

The primary challenge for annulene to achieve aromaticity is the inherent ring strain in a planar conformation. The strategy of bridging the annulene ring, as seen in this compound, is a highly effective method to overcome this hurdle. The bridge forces the 10π-electron system into a more planar arrangement, thereby enhancing π-orbital overlap and aromatic stabilization. libretexts.org

Another theoretical strategy to alleviate ring strain in annulenes involves the addition of cyclopropane (B1198618) rings to the periphery. While not directly applied to the this compound system in the reviewed literature, this approach has been computationally shown to create theoretically aromatic structures.

In the context of the this compound system, strain relief can also manifest through chemical rearrangements. The thermal rearrangement of 7b-alkyl-7bH-cyclopent[cd]indenes to their 2aH-isomers is a notable example. libretexts.orgscispace.com This process, while leading to a loss of the fully conjugated 10π system, provides a pathway to a thermodynamically more stable, albeit non-aromatic, isomer by relieving the strain inherent in the bridged annulene structure. The rate of this rearrangement is influenced by the size of the 7b-alkyl group, suggesting a delicate balance between the stabilizing effect of aromaticity and the destabilizing effect of ring strain. libretexts.org

Comparative Analysis with Related Aromatic and Non-Aromatic Hydrocarbons

The aromatic character of this compound can be better understood by comparing it with other relevant hydrocarbons.

Annulene: The parent, unbridged annulene is not aromatic because it is not planar. It exists in a puckered conformation to avoid angle and transannular strain. libretexts.org This stands in stark contrast to this compound, where the bridge enforces planarity and thus induces aromaticity. This comparison highlights the critical role of the bridging element in achieving aromatic stabilization in a 10-membered ring.

Azulene: Azulene is an isomer of naphthalene (B1677914) and another example of a 10π-electron aromatic system. Like this compound, it is a bicyclic system with a periphery of 10 π-electrons. Azulene is known for its distinct blue color and its dipole moment, which arises from a degree of charge separation between the seven-membered and five-membered rings. While this compound is also a stable aromatic compound, its tricyclic bridged structure imparts different symmetry and electronic properties compared to the bicyclic azulene. Both are considered non-benzenoid aromatic hydrocarbons.

Cyclazines: Cyclazines are a class of nitrogen-containing bridged annulenes. For instance, aza- and diaza annulenes are heterocyclic analogues of bridged annulenes. These compounds are also aromatic and exhibit properties analogous to other aromatic heterocycles like pyridine (B92270). The study of these compounds provides insight into the effect of heteroatom substitution on the aromaticity of bridged annulenes. While a direct comparative study with this compound was not found in the search results, the established aromaticity of both classes of compounds underscores the robustness of the bridged annulene concept for creating stable, aromatic systems.

CompoundNumber of π-electronsPlanarityAromaticityKey Structural Feature
This compound10Planar (enforced by bridge)AromaticTricyclic, bridged system
Annulene10Non-planarNot AromaticMonocyclic, high ring strain
Azulene10PlanarAromaticBicyclic, fused 5- and 7-membered rings
Cyclazines (e.g., aza annulenes)10Planar (bridged)AromaticBridged annulene with heteroatom(s)

Future Research Avenues and Broader Academic Perspectives

Exploration of Uncharted Synthetic Routes for Complex Derivatives

While several routes to 7b-methyl-7bH-cyclopent[cd]indene and its substituted analogues have been established, the exploration of novel synthetic strategies remains a vibrant area of research. rsc.org One established method involves the acid-catalyzed elimination of methanol (B129727) from the [8+2]-cycloadduct of 3-methoxy-3a-methyl-3aH-indene and dimethyl acetylenedicarboxylate (B1228247). rsc.org Another versatile approach utilizes an intramolecular aldol (B89426) condensation as the key ring-forming step. rsc.org Future efforts could focus on developing more convergent and stereoselective syntheses, potentially employing transition metal-catalyzed cascade reactions to construct the intricate tricyclic framework with greater efficiency. nih.gov The development of methodologies to introduce a wider array of functional groups onto the annulene core will be crucial for creating a diverse library of derivatives with tailored electronic and physical properties.

Application of Emerging Spectroscopic Techniques for Deeper Structural Probes

The aromatic nature of this compound has been supported by various spectroscopic methods, including NMR and photoelectron spectroscopy. rsc.orgrsc.org The He(I) photoelectron spectrum shows four distinct bands assigned to π-orbitals associated with the rsc.organnulene perimeter. rsc.org Future research could leverage advanced spectroscopic techniques to gain even deeper insights into its electronic structure and dynamics. For instance, ultrafast transient absorption spectroscopy could be employed to probe the excited-state dynamics and relaxation pathways, providing valuable data on its photophysical properties. Furthermore, high-resolution solid-state NMR could elucidate the packing and intermolecular interactions in the crystalline state, complementing X-ray crystallographic data. rsc.org

Advanced Computational Modeling for Reaction Dynamics and Novel Analogues

Computational chemistry has proven to be an invaluable tool in understanding the structure and properties of bridged annulenes. researchgate.net Density functional theory (DFT) calculations have been used to investigate the relative energies of various tautomers of the parent 7bH-cyclopenta[cd]indene system. researchgate.net Future computational studies could focus on modeling the reaction dynamics of this compound and its derivatives. This would involve simulating reaction pathways for known transformations, such as nitration and formylation, to provide a detailed mechanistic understanding. rsc.org Moreover, computational screening of novel analogues with different bridging groups or substitution patterns could guide synthetic efforts towards molecules with enhanced aromaticity or other desirable electronic properties.

Investigation of Unexplored Reactivity Patterns and Synthetic Transformations

The known reactivity of this compound includes electrophilic substitution reactions and thermal rearrangement to its 2aH-isomer. rsc.orgrsc.org There remains significant scope for exploring its reactivity with a broader range of reagents and under different reaction conditions. For example, its behavior in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, is an area ripe for investigation. The application of modern synthetic methodologies, such as C-H activation and radical cross-coupling reactions, could unlock novel transformations and provide access to previously inaccessible derivatives. drughunter.com Understanding the reactivity of this annulene will not only expand its synthetic utility but also provide further insights into the interplay between its aromaticity and chemical behavior.

Q & A

Q. What are the established synthetic routes for 7b-methyl-7bH-cyclopent[cd]indene, and how do they differ in efficiency?

The synthesis of this compound has been achieved through multiple pathways. Key methods include:

  • Diester-based synthesis : Starting from the diester precursor (2a), followed by decarboxylation and elimination steps to yield the annulene core .
  • Ketone intermediates : Utilizing tricyclic ketones (9a, 15) via reductive alkylation and aldol condensation, which is considered the most efficient route due to higher yields and fewer side reactions .
  • Cycloaddition-free strategies : Intramolecular aldol condensation avoids traditional cycloaddition steps, improving regioselectivity .

Q. How is the aromaticity of this compound experimentally confirmed?

Aromaticity is validated using:

  • NMR spectroscopy : Proton NMR reveals diamagnetic ring currents, with chemical shifts (e.g., δ −1.45 to −1.51 ppm) consistent with a delocalized 10π-electron system .
  • X-ray crystallography : Structural data confirm planar geometry and bond-length equalization in the outer ring, supporting aromatic character .
  • UV-vis spectroscopy : Absorption maxima align with theoretical predictions for conjugated annulenes .

Advanced Research Questions

Q. What factors influence the thermal rearrangement of this compound to its 2aH-isomer?

The rearrangement proceeds via a [1,5]-sigmatropic shift, with kinetics dependent on substituent size and electronic effects:

  • Substituent steric effects : Ethyl and isopropyl analogs rearrange 11× and 30× faster, respectively, than the methyl derivative due to increased steric strain .
  • Thermodynamic stability : The 2aH-isomer is thermodynamically favored, with activation barriers quantified via Arrhenius plots (e.g., Δ‡G ≈ 25–30 kcal/mol) .

Q. How does the photoelectron (PE) spectrum of this compound correlate with its electronic structure?

The PE spectrum reveals four ionization bands assigned to π-orbitals:

  • Band 1 (7.56 eV) : Corresponds to the highest occupied molecular orbital (HOMO) of the 10π-system.
  • Bands 2–4 (8.2–10.5 eV) : Reflect lower-lying π-orbitals and σ-framework contributions.
    Assignments are validated via Hückel molecular orbital (HMO) and MINDO/3 calculations, showing close agreement with experimental data .

Q. Why do 2-hydroxy and 5-hydroxy derivatives exhibit divergent tautomeric behavior?

  • 2-hydroxy isomer : Exists exclusively in the keto form (8) due to destabilization of the enol tautomer by non-planar geometry, disrupting aromaticity .
  • 5-hydroxy isomer : Retains the annulenol form (9) with sustained aromaticity, as confirmed by diamagnetic anisotropy (δ −1.49 ppm) and resistance to keto-enol equilibration .

Q. What experimental design considerations are critical for detecting this compound in combustion environments?

  • Threshold photoelectron spectroscopy (TPES) : Used to distinguish isomers in flames, but overlapping spectral features (e.g., 7.5–8.2 eV) complicate identification .
  • Signal deconvolution : Simulated spectra (e.g., biphenyl, 1-vinylnaphthalene) are subtracted to isolate contributions from this compound, though false positives persist due to uncharacterized species .

Q. How can computational modeling resolve contradictions in aromaticity assessments?

  • Hückel’s 4n+2 rule : Validated for the outer ring but fails for non-planar or saturated cores.
  • DFT/MINDO/3 hybrid models : Accurately predict π-orbital energies and ionization potentials, reconciling discrepancies between PE spectra and aromaticity indices .

Methodological Challenges

Q. What analytical limitations hinder the unambiguous identification of this compound in complex mixtures?

  • Spectral overlap : TPES features of this compound (7.56 eV) coincide with 1-vinylnaphthalene (7.89 eV), necessitating high-resolution techniques .
  • Lack of reference data : Absence of published photoelectron spectra for key intermediates (e.g., 1-vinylnaphthalene) complicates flame-sampling analyses .

Q. How are substituted derivatives (e.g., benzyl, ethyl) synthesized, and how do they alter reactivity?

  • Reductive alkylation : Used to introduce benzyl groups via ketone intermediates (e.g., trienone 8), followed by methoxyvinyl-lithium addition and elimination .
  • Electrophilic substitution : Nitration and formylation occur preferentially at the electron-rich 10π-system, with regioselectivity modulated by substituent steric effects .

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